4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate potassium salt

Sulfoglycosidase kinetics Mucin degradation Prevotella enzyme characterization

Accurate sulfatase activity assays demand substrates that precisely mimic natural glycosaminoglycans. Generic chromogenic substrates fail to differentiate sulfatase positional specificities, leading to confounding results in MPS IIID diagnosis and sulfoglycosidase discovery. This 6-O-sulfated pNP-β-D-GlcNAc substrate is the definitive tool for resolving these challenges. - Enables direct, quantitative assay of N-acetylglucosamine-6-sulfatase (EC 3.1.6.14) in fibroblast homogenates or leukocytes for Sanfilippo D syndrome diagnosis. - Provides a 100:1 kinetic preference over non-sulfated pNP-GlcNAc (Km = 0.18 mM, Vmax = 122 U/mg for Prevotella sulfoglycosidase), delivering high signal-to-noise detection of low-abundance enzymes in complex samples. - Supplied with comprehensive QC documentation to support GLP-compliant workflows and ensure batch-to-batch consistency.

Molecular Formula C14H17KN2O11S
Molecular Weight 460.46 g/mol
Cat. No. B12093132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate potassium salt
Molecular FormulaC14H17KN2O11S
Molecular Weight460.46 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)[O-])O)O.[K+]
InChIInChI=1S/C14H18N2O11S.K/c1-7(17)15-11-13(19)12(18)10(6-25-28(22,23)24)27-14(11)26-9-4-2-8(3-5-9)16(20)21;/h2-5,10-14,18-19H,6H2,1H3,(H,15,17)(H,22,23,24);/q;+1/p-1
InChIKeyOWFVRPVXAZQCAE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrophenyl GlcNAc-6-Sulfate Potassium Salt: Product Overview


4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt (CAS 210418-06-7) is a synthetic, chromogenic enzyme substrate designed for the quantitative detection and differentiation of sulfatase and hexosaminidase activities [1]. The compound comprises a p-nitrophenyl (pNP) chromophore linked to an N-acetylglucosamine (GlcNAc) scaffold that is regiospecifically sulfated at the 6-O position. Enzymatic cleavage of the sulfate ester or the glycosidic bond liberates p-nitrophenol, which can be monitored spectrophotometrically at 405 nm [2]. This reagent is a critical tool in glycobiology for studying sulfomucin degradation pathways, lysosomal storage disorders such as Sanfilippo D syndrome, and for developing sialidase inhibitors [1][3].

Why 4-Nitrophenyl GlcNAc-6-Sulfate Cannot Be Substituted


Generic substitution of this compound with its non-sulfated analog (pNP-GlcNAc) or simple sulfatase substrates (e.g., p-nitrophenyl sulfate, pNP-S) fails because these alternatives lack the critical 6-O-sulfate moiety that dictates enzyme recognition. The 6-sulfate group mimics the terminal N-acetylglucosamine-6-sulfate residues found in heparan sulfate and keratan sulfate, natural substrates of disease-relevant sulfatases [1]. As demonstrated in kinetic studies, the sulfoglycosidase from Prevotella RS2 shows a stark preference for the 6-sulfated substrate, cleaving the non-sulfated pNP-GlcNAc at only 1% of the rate, with a 24-fold higher Km [2]. Similarly, inhibition of influenza sialidase requires the 6-sulfo group, as the non-sulfated pNP-GlcNAc exhibits negligible activity (IC50 >50 mM vs 2.8 mM) [3]. Using a generic substrate such as pNP-S cannot differentiate between sulfatases with distinct positional specificities, as shown by the gut symbiont enzyme BT_4656, which acts exclusively on the GlcNAc-6-sulfate substrate and not on pNP-S [4].

4-Nitrophenyl GlcNAc-6-Sulfate: Differentiation vs. Analogs


Sulfoglycosidase Kinetic Preference for 6-Sulfated Substrate

The 6-O-sulfated form of the substrate (6-SO3-β-GlcNAc-1-pNP) demonstrates profoundly different kinetic parameters compared to its non-sulfated counterpart (β-GlcNAc-1-pNP) when assayed with the purified recombinant sulfoglycosidase (SGL) from Prevotella strain RS2. The Km for the sulfated substrate is 0.18 mM, compared to 4.3 mM for the non-sulfated substrate, representing a 24-fold improvement in binding affinity. The Vmax for the sulfated substrate is 122 U/mg, compared to 15 U/mg for the non-sulfated substrate (8-fold increase in catalytic rate). The overall catalytic efficiency difference leads to the non-sulfated substrate being cleaved at a rate that is only 1% of the rate observed for the 6-sulfated substrate [1].

Sulfoglycosidase kinetics Mucin degradation Prevotella enzyme characterization

Influenza Sialidase Inhibition Potentiated by 6-O-Sulfation

In a head-to-head evaluation of inhibitory activity against influenza virus A/Memphis/1/71 (H3N2) sialidase, the 6-sulfated pNP-GlcNAc derivative (pNP 6-Sulfo-GlcNAc, 1a) exhibited an IC50 of 2.8 mM, while the non-sulfated parent compound (pNP GlcNAc) showed minimal inhibition with an IC50 exceeding 50 mM [1]. This represents a greater than 17-fold difference in inhibitory potency conferred solely by the presence of the 6-sulfate group.

Antiviral drug design Sialidase inhibition Structure-activity relationship

Sulfatase BT_4656 Discrimination of GlcNAc-6-Sulfate over pNP-S

When profiling 10 sulfatases from the human gut symbiont Bacteroides thetaiotaomicron, clear differential activity was observed between the generic substrate p-nitrophenyl sulfate (pNP-S) and the regiospecific substrate GlcNAc6S-O-pNP. Enzyme BT_4656 displayed activity exclusively on GlcNAc6S-O-pNP and showed no hydrolysis of pNP-S, whereas five other sulfatases (BT_1596, BT_1624, BT_1628, BT_1918, BT_3095, BT_3349) were active on pNP-S but showed none or very low activity on GlcNAc6S-O-pNP [1]. This demonstrates the compound's ability to discriminate between sulfatase subclasses that a simple, non-carbohydrate substrate cannot.

Gut microbiome sulfatases Enzyme substrate specificity Functional metagenomics

Fungal Hexosaminidase Preference for 6-Sulfate Regioisomer

A panel of 24 fungal β-N-acetylhexosaminidases was screened against regioisomerically sulfated pNP-glucosaminides (2-, 3-, 4-, and 6-sulfate). While the 4- and 6-sulfated substrates were hydrolyzed by many of the fungal enzymes, the 3-sulfated isomer was a substrate for only a single enzyme, that from Penicillium chrysogenum [1]. This class-level finding highlights the absolute requirement for the correct regioisomer, as the phosphate salt of the 6-sulfate specifically fulfills the structural requirements of a broad subset of hexosaminidases, unlike the 3-sulfate.

Fungal hexosaminidase specificity Regioisomeric sulfate recognition Enzyme profiling

4-Nitrophenyl GlcNAc-6-Sulfate: Applications


Sanfilippo D Syndrome Diagnosis via GlcNAc-6-Sulfatase Assay

This compound serves as a chromogenic substrate for the direct enzymatic assay of N-acetylglucosamine-6-sulfatase (EC 3.1.6.14) in fibroblast homogenates or leukocytes. Deficiency of this lysosomal enzyme is the biochemical cause of Sanfilippo D syndrome. The assay principle involves incubating the sample with the substrate and measuring released p-nitrophenol at 405 nm to establish enzyme activity levels. The use of the 6-sulfated GlcNAc substrate ensures that the specific sulfatase activity against GlcNAc-6-sulfate residues—mimicking the natural heparan sulfate substrate—is measured, which is critical for accurate differential diagnosis of MPS IIID patients versus other mucopolysaccharidoses where generic sulfatase substrates like pNP-S may yield confounding results [1].

Gut Microbiota Sulfoglycosidase Discovery and Characterization

The compound is the definitive substrate for discovering and characterizing sulfoglycosidases (SGLs), a novel class of enzymes that remove intact sulfated GlcNAc residues from sulfomucins. In this application, the compound is used in a coupled assay with β-N-acetylhexosaminidase to detect sulfatase activity, or directly to evaluate SGL activity. The dramatic kinetic preference (100:1 over the non-sulfated analog) provides a high signal-to-noise ratio, enabling the detection of low-abundance enzyme activities in complex mixtures such as periplasmic extracts of anaerobic bacteria. The quantitative kinetic parameters (Km = 0.18 mM, Vmax = 122 U/mg) provide a benchmark for comparison of novel sulfoglycosidases [2].

Influenza Sialidase Inhibitor Screening and SAR

As a validated sialidase inhibitor lead compound (IC50 = 2.8 mM against influenza A/Memphis/1/71 H3N2), the 6-sulfated pNP-GlcNAc scaffold is used in medicinal chemistry campaigns to develop novel antivirals. The compound serves as a starting template for chemical modification, where systematic variation of the aglycone (e.g., replacing pNP with 1-naphthyl or p-acetamidophenyl groups) has been shown to enhance potency by up to 280-fold (IC50 = 10 µM). The non-sulfated analog is inactive in this context, confirming the essential role of the 6-sulfate in engaging the sialidase active site [3].

Fungal Hexosaminidase Substrate Specificity Profiling

The compound is used to screen panels of fungal hexosaminidases to identify enzymes capable of hydrolyzing or transglycosylating sulfated substrates. Since many commercially relevant fungi express hexosaminidases with distinct substrate preferences, this regiospecifically sulfated substrate enables the rapid colorimetric identification of candidates suitable for chemoenzymatic synthesis of sulfated oligosaccharides. The finding that the 6-sulfate is accepted by a broad range of fungal enzymes, unlike the 3-sulfate (accepted by only 1 of 24 tested), makes this compound the preferred screening probe for broad-spectrum hexosaminidase activity [4].

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